5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated derivatives of the original compound.
Reduction: Reduced analogs with modified functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: The presence of a fluorine atom alters the electronic properties and reactivity of the compound.
Uniqueness: The presence of the bromine atom in 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
CAS No. |
1249514-70-2 |
---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.